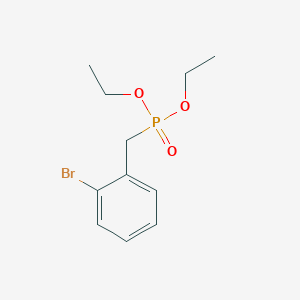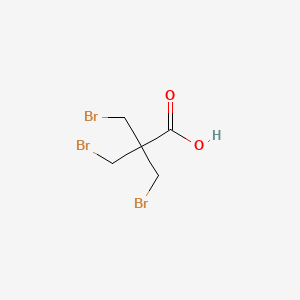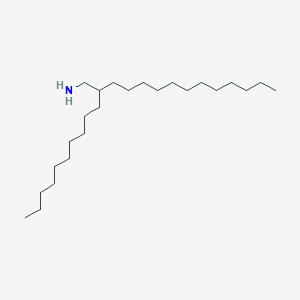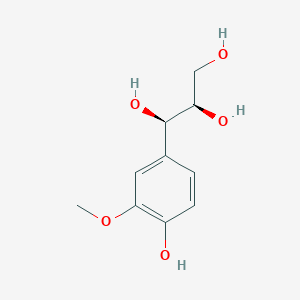
Diethyl 2-bromobenzylphosphonate
Übersicht
Beschreibung
Diethyl 2-bromobenzylphosphonate is a chemical compound with the molecular formula C11H16BrO3P . It is involved in various chemical reactions such as radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .
Synthesis Analysis
The synthesis of diethyl benzylphosphonates has been studied for their potential as antimicrobial agents . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular weight of Diethyl 2-bromobenzylphosphonate is 307.12 g/mol . The linear structure formula is given by C6H5CH2P (O) (OC2H5)2 .Chemical Reactions Analysis
Diethyl 2-bromobenzylphosphonate has been used in various chemical reactions. For instance, it has been used with sodium t-butanolate in N,N-dimethyl-formamide at 25℃ for 0.0833333h in an inert atmosphere .Physical And Chemical Properties Analysis
Diethyl 2-bromobenzylphosphonate is a clear liquid with a color ranging from colorless to very pale yellow . The molecular weight is 245.05 g/mol .Wissenschaftliche Forschungsanwendungen
Diethyl 2-bromobenzylphosphonate: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Antibacterial Compounds
Diethyl 2-bromobenzylphosphonate is used in the synthesis of new compounds within the diethyl benzylphosphonate derivatives group. These compounds may offer alternatives to commonly used antibiotics for clinical infections .
Reactant for Skin Disorder Treatments
This compound serves as a reactant in the synthesis of 3,5-dihydroxy-4-isopropylstilbene, which has potential applications in treating skin disorders .
Marine Natural Products Synthesis
It is also utilized in the synthesis of natural cytotoxic marine products of polyketide origin through intramolecular Diels-Alder reactions .
Stilbene Synthesis
Diethyl 2-bromobenzylphosphonate is involved in the synthesis of stilbenes via on-column oxidation of vicinal diols and Horner-Emmons reactions .
Wirkmechanismus
Target of Action
Related compounds such as diethyl phosphonate have been shown to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Mode of Action
It’s known that phosphonates can interact with their targets by mimicking the tetrahedral intermediate of the reaction they inhibit, thereby preventing the reaction from proceeding .
Biochemical Pathways
Related compounds have been used in the synthesis of various organic compounds, indicating that they may participate in a variety of biochemical reactions .
Result of Action
Related compounds have been used in the synthesis of various organic compounds, suggesting that they may have a wide range of potential effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507432 | |
| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-bromobenzylphosphonate | |
CAS RN |
63909-55-7 | |
| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)